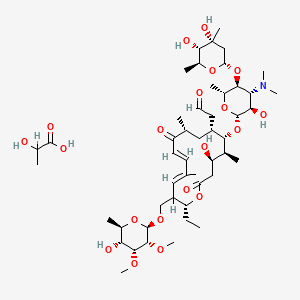

Tylosin lactate

Description

Properties

CAS No. |

11034-63-2 |

|---|---|

Molecular Formula |

C49H83NO20 |

Molecular Weight |

1006.2 g/mol |

IUPAC Name |

2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde;2-hydroxypropanoic acid |

InChI |

InChI=1S/C46H77NO17.C3H6O3/c1-13-33-30(22-58-45-42(57-12)41(56-11)37(52)26(5)60-45)18-23(2)14-15-31(49)24(3)19-29(16-17-48)39(25(4)32(50)20-34(51)62-33)64-44-38(53)36(47(9)10)40(27(6)61-44)63-35-21-46(8,55)43(54)28(7)59-35;1-2(4)3(5)6/h14-15,17-18,24-30,32-33,35-45,50,52-55H,13,16,19-22H2,1-12H3;2,4H,1H3,(H,5,6)/b15-14+,23-18+;/t24-,25+,26-,27-,28+,29+,30-,32-,33-,35+,36-,37-,38-,39-,40-,41-,42-,43+,44+,45-,46-;/m1./s1 |

InChI Key |

RYUPCWUNGWONDQ-IAGPQMRQSA-N |

Isomeric SMILES |

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC.CC(C(=O)O)O |

Canonical SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC.CC(C(=O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Tylosin, lactate; Tylosin, lactate (1:1); |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Tylosin Lactate in Bacteria

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tylosin is a macrolide antibiotic produced by the fermentation of Streptomyces fradiae.[1] As a member of the 16-membered macrolide class, it is a crucial therapeutic agent in veterinary medicine, exhibiting a broad spectrum of activity primarily against Gram-positive bacteria and Mycoplasma species.[1][2] Tylosin's therapeutic form is often a salt, such as tylosin lactate or tartrate, to enhance its solubility and facilitate administration. The core antibacterial activity, however, resides in the tylosin molecule itself.

This technical guide provides a detailed examination of the molecular mechanism by which tylosin inhibits bacterial growth, the quantitative measures of its efficacy, the molecular strategies bacteria employ to develop resistance, and the key experimental protocols used to study these interactions.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Tylosin exerts a bacteriostatic effect, meaning it inhibits bacterial replication rather than directly killing the cells.[3] This is achieved by targeting and disrupting the process of protein synthesis, which is essential for bacterial survival and proliferation.

Target and Binding Site

The primary molecular target of tylosin is the 50S subunit of the bacterial 70S ribosome .[2][4] Specifically, tylosin binds within the nascent peptide exit tunnel (NPET) , a channel that spans the large ribosomal subunit through which newly synthesized polypeptide chains emerge.[2][5]

The binding site is a hydrophobic crevice composed predominantly of nucleotides from the 23S ribosomal RNA (rRNA). Key interaction points include nucleotides in Domain V, such as the universally conserved A2058, and Domain II, particularly nucleotides around G748.[2][6][7]

A Two-Step Binding Process

Kinetic and chemical footprinting analyses have revealed that tylosin's interaction with the ribosome is a dynamic, two-step process:[8][9]

-

Initial Low-Affinity Binding: Tylosin first establishes a rapid, low-affinity interaction at the entrance of the NPET. This initial binding is primarily driven by hydrophobic interactions between the drug molecule and the ribosomal tunnel.[8][9]

-

Conformational Shift to High-Affinity Site: Following the initial contact, slow conformational changes occur, pushing the antibiotic deeper into the tunnel to a high-affinity binding site. This shift is stabilized by more specific interactions. For tylosin, the mycinose sugar moiety plays a crucial role by interacting with the loop of hairpin 35 in Domain II of the 23S rRNA, a step that allows it to secure its final position more rapidly than other macrolides like erythromycin.[8][9]

Consequences of Ribosomal Binding

Once bound within the NPET, tylosin physically obstructs the passage of the elongating polypeptide chain.[2] This steric hindrance leads to the premature dissociation of peptidyl-tRNA from the ribosome, effectively terminating protein synthesis.[3] By blocking the egress of nascent peptides, tylosin prevents the synthesis of essential proteins required for bacterial function and replication.[2][10]

Quantitative Data on Tylosin's Efficacy

The effectiveness of tylosin can be quantified by its Minimum Inhibitory Concentration (MIC) against various bacterial strains and its 50% Inhibitory Concentration (IC₅₀) in protein synthesis assays.

| Parameter | Organism/System | Value | Reference(s) |

| MIC | Staphylococcus aureus ATCC 9144 | 0.39 µg/mL | [11] |

| MIC | Staphylococcus aureus ATCC 29737 | 0.39 µg/mL | [11] |

| MIC | Staphylococcus haemolyticus ATCC 29970 | 0.39 µg/mL | [11] |

| MIC | Kocuria rhizophila ATCC 9341 | 0.1 µg/mL | [11] |

| MIC₅₀ | Bifidobacterium spp. | 0.062 µg/mL | [12] |

| MIC₅₀ | Clostridium spp. | 0.062 µg/mL | [12] |

| IC₅₀ | In vitro protein synthesis (GFP) | 0.31 ± 0.05 µM | [12] |

Mechanisms of Bacterial Resistance to Tylosin

The clinical efficacy of tylosin is threatened by the emergence of bacterial resistance. The primary mechanisms involve either preventing the drug from reaching its target or modifying the target itself.

Target Site Modification

This is the most prevalent mechanism of resistance to macrolides.

-

rRNA Methylation: Bacteria can acquire erm (erythromycin ribosome methylase) genes, which encode for enzymes that methylate specific nucleotides in the 23S rRNA.[3][13] For tylosin, resistance is conferred by methylation at two key sites:

-

A2058: Monomethylation or dimethylation of adenine 2058 prevents macrolide binding.[13]

-

G748: Methylation of guanine 748 also contributes to resistance.

-

A novel synergistic mechanism has been identified where single methylations at both G748 and A2058 are required to confer high-level resistance to tylosin.[2][6]

-

-

Ribosomal Protein Mutation: Mutations in the genes encoding ribosomal proteins L4 and L22, which are located near the NPET, can alter the tunnel's conformation and confer resistance despite the antibiotic still being able to bind.[3][14]

Active Efflux

Bacteria can acquire genes that code for efflux pumps, which are transmembrane proteins that actively transport tylosin out of the cell.[15] This mechanism prevents the antibiotic from accumulating to a high enough intracellular concentration to effectively inhibit protein synthesis.

Enzymatic Inactivation

A less common mechanism involves the production of enzymes, such as esterases or phosphotransferases, that chemically modify and inactivate the tylosin molecule.[3][13]

Key Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.[16][17]

Methodology:

-

Preparation of Antibiotic Dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).[18]

-

Inoculum Preparation: The bacterial strain of interest is cultured to a standardized density (typically 0.5 McFarland standard), which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[16]

-

Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate. The plate includes a positive control (bacteria, no antibiotic) and a negative control (broth only). The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[19]

-

MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of tylosin in which no visible bacterial growth is observed.[19]

References

- 1. Tylosin | C46H77NO17 | CID 5280440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Resistance to the macrolide antibiotic tylosin is conferred by single methylations at 23S rRNA nucleotides G748 and A2058 acting in synergy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Macrolides: Mode of Action, Mechanism of Resistance • Microbe Online [microbeonline.com]

- 4. The macrolide binding site on the bacterial ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Resistance to the macrolide antibiotic tylosin is conferred by single methylations at 23S rRNA nucleotides G748 and A2058 acting in synergy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stepwise binding of tylosin and erythromycin to Escherichia coli ribosomes, characterized by kinetic and footprinting analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Consistency evaluation between matrix components ratio and microbiological potency of tylosin major components - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Re-evaluation of a microbiological acceptable daily intake for tylosin based on its impact on human intestinal microflora - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanisms of bacterial resistance to macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. academic.oup.com [academic.oup.com]

- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 17. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 19. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

An In-depth Technical Guide to the Primary Mode of Action of Tylosin Lactate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tylosin lactate, a macrolide antibiotic, exerts its bacteriostatic effect by targeting the bacterial ribosome, a critical component of protein synthesis. This guide provides a detailed examination of the primary mode of action of this compound, including its interaction with the ribosomal machinery, the molecular consequences of this interaction, and the experimental methodologies used to elucidate these mechanisms. Quantitative data on its efficacy are presented, along with diagrams illustrating the inhibitory pathway and experimental workflows.

Introduction

Tylosin is a 16-membered macrolide antibiotic produced by the fermentation of Streptomyces fradiae. It has a broad spectrum of activity, particularly against Gram-positive bacteria, and is widely used in veterinary medicine.[1] Its primary mode of action is the inhibition of bacterial protein synthesis, which ultimately halts bacterial growth and replication.[2][3] Understanding the precise molecular mechanism of this compound is crucial for optimizing its use, combating resistance, and developing novel antimicrobial agents.

Primary Mode of Action: Inhibition of Protein Synthesis

The central mechanism of this compound's antibacterial activity is the disruption of protein synthesis at the ribosomal level.[2][3] This process can be broken down into several key steps:

-

Binding to the 50S Ribosomal Subunit: Like other macrolide antibiotics, Tylosin binds to the large 50S subunit of the bacterial ribosome.[2] The bacterial ribosome (70S) is composed of a 30S and a 50S subunit, and this selective binding to the 50S subunit is a key reason for its specificity against bacteria, as eukaryotic ribosomes (80S, with 40S and 60S subunits) have structural differences.[4]

-

Interaction with the Nascent Peptide Exit Tunnel (NPET): Tylosin's binding site is located within the nascent peptide exit tunnel (NPET), a channel through which the growing polypeptide chain emerges from the ribosome.[5][6] Specifically, it binds near the peptidyl transferase center (PTC), the site where peptide bonds are formed.[6]

-

Dual Inhibitory Mechanism: this compound exhibits a dual mechanism of inhibiting protein synthesis:

-

Interference with Peptide Bond Formation: Although not its primary role for all macrolides, larger 16-membered macrolides like tylosin can partially interfere with peptide bond formation.[7]

-

Blockade of the Nascent Peptide Exit Tunnel: The principal mechanism is the physical obstruction of the NPET.[5] By binding within the tunnel, Tylosin creates a steric hindrance that prevents the elongating polypeptide chain from passing through. This "plug-in-the-tunnel" model effectively halts the process of translation.[5]

-

This inhibition of protein synthesis is bacteriostatic, meaning it prevents the bacteria from multiplying, rather than directly killing them.[1]

Signaling Pathway of this compound's Action

The following diagram illustrates the signaling pathway of this compound's inhibitory action on bacterial protein synthesis.

Caption: Signaling pathway of this compound's inhibitory action on bacterial protein synthesis.

Quantitative Data: Efficacy of Tylosin

The efficacy of Tylosin can be quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

| Bacterium | Type | MIC (µg/mL) Range | Reference(s) |

| Staphylococcus aureus | Gram-positive | 0.5 - 2 | [8] |

| Streptococcus pyogenes | Gram-positive | 0.06 - 0.5 | |

| Clostridium perfringens | Gram-positive | 0.12 - 1 | |

| Mycoplasma gallisepticum | - | 0.015 - 0.12 | |

| Pasteurella multocida | Gram-negative | 1 - 8 | |

| Mannheimia haemolytica | Gram-negative | 2 - 8 |

Note: MIC values can vary depending on the specific strain and the testing methodology.

Experimental Protocols

The elucidation of Tylosin's mode of action relies on several key experimental techniques.

Ribosome Binding Assay

This assay determines the affinity of Tylosin for the bacterial ribosome.

Principle: Radiolabeled or fluorescently labeled Tylosin is incubated with isolated bacterial ribosomes. The amount of bound antibiotic is then quantified to determine the binding affinity (dissociation constant, Kd).

Detailed Methodology:

-

Ribosome Isolation:

-

Bacterial cells (e.g., E. coli) are cultured to mid-log phase and harvested by centrifugation.

-

Cells are lysed by methods such as sonication or French press in a buffer containing MgCl₂, NH₄Cl, and a reducing agent.

-

The lysate is centrifuged to remove cell debris, and the supernatant containing ribosomes is collected.

-

Ribosomes are pelleted by ultracentrifugation and washed with a high-salt buffer to remove associated proteins.

-

The purified 70S ribosomes are resuspended in a suitable storage buffer.

-

-

Binding Reaction:

-

A constant concentration of isolated ribosomes (e.g., 50 nM) is incubated with varying concentrations of labeled Tylosin (e.g., ³H-Tylosin) in a binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 100 mM NH₄Cl).

-

The reaction is incubated at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).

-

-

Separation of Bound and Free Ligand:

-

The reaction mixture is filtered through a nitrocellulose membrane under vacuum. Ribosomes and ribosome-bound Tylosin are retained on the membrane, while free Tylosin passes through.

-

The membrane is washed with cold binding buffer to remove any non-specifically bound ligand.

-

-

Quantification:

-

The radioactivity retained on the filter is measured using a scintillation counter.

-

The data are then plotted (bound Tylosin vs. free Tylosin concentration) and analyzed using Scatchard analysis or non-linear regression to determine the Kd.

-

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the effect of Tylosin on the synthesis of a reporter protein in a cell-free system.

Principle: A cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, amino acids, etc.) is used to synthesize a reporter protein (e.g., luciferase or green fluorescent protein) from a corresponding mRNA template. The inhibitory effect of Tylosin is measured by the reduction in the reporter protein signal.[9][10]

Detailed Methodology:

-

Preparation of Cell-Free Extract:

-

An E. coli strain (e.g., MRE600) is cultured and harvested.

-

The cells are lysed, and the S30 extract (supernatant after 30,000 x g centrifugation) is prepared, containing all the translational machinery.

-

-

In Vitro Translation Reaction:

-

The reaction mixture is prepared containing the S30 extract, an energy source (ATP, GTP), amino acids (one of which may be radiolabeled, e.g., ³⁵S-methionine), and the mRNA template for the reporter protein.

-

Varying concentrations of this compound are added to the reaction mixtures. A control reaction without the antibiotic is also prepared.

-

The reactions are incubated at 37°C for a specific time (e.g., 60 minutes).

-

-

Quantification of Protein Synthesis:

-

If a radiolabeled amino acid is used, the synthesized proteins are precipitated with trichloroacetic acid (TCA), collected on a filter, and the radioactivity is measured.

-

If a reporter enzyme like luciferase is used, the appropriate substrate is added, and the resulting luminescence is measured using a luminometer.

-

The percentage of inhibition is calculated relative to the control reaction. The IC₅₀ value (the concentration of Tylosin that causes 50% inhibition) can then be determined.

-

Workflow for Investigating the Mode of Action

The following diagram outlines a typical experimental workflow for characterizing the mode of action of a novel antibiotic suspected to be a protein synthesis inhibitor, using Tylosin as a model.

Caption: Experimental workflow for characterizing the mode of action of a protein synthesis inhibitor.

Conclusion

This compound's primary mode of action is the specific and high-affinity binding to the 50S subunit of the bacterial ribosome. This interaction leads to the obstruction of the nascent peptide exit tunnel, thereby inhibiting protein synthesis and resulting in a bacteriostatic effect. The detailed understanding of this mechanism, facilitated by the experimental protocols outlined in this guide, is fundamental for the continued effective use of Tylosin and for the rational design of new antibiotics that can overcome emerging resistance.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. Resistance to the macrolide antibiotic tylosin is conferred by single methylations at 23S rRNA nucleotides G748 and A2058 acting in synergy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Kinetics of drug–ribosome interactions defines the cidality of macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Consistency evaluation between matrix components ratio and microbiological potency of tylosin major components - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overview on Strategies and Assays for Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assets.fishersci.com [assets.fishersci.com]

Tylosin Lactate's In Vitro Efficacy Against Mycoplasma Species: A Technical Guide

Introduction

Tylosin, a macrolide antibiotic produced by the fermentation of Streptomyces fradiae, is a crucial therapeutic agent in veterinary medicine for combating infections caused by Mycoplasma species.[1][2] These bacteria, lacking a cell wall, are inherently resistant to many common antibiotics but are susceptible to agents that target internal cellular processes. Tylosin exerts its bacteriostatic effect by inhibiting protein synthesis.[1] This technical guide provides an in-depth analysis of the in vitro activity of tylosin lactate against various pathogenic Mycoplasma species, offering researchers, scientists, and drug development professionals a consolidated resource on its mechanism of action, susceptibility data, and the standardized protocols for its evaluation.

Mechanism of Action

Tylosin's primary mechanism of action is the inhibition of bacterial protein synthesis.[1] Like other macrolide antibiotics, it binds to the 50S subunit of the bacterial ribosome.[1][3] This binding event occurs within the peptide exit tunnel, effectively blocking the passage of newly synthesized peptide chains and interfering with peptide bond formation.[3] This disruption of protein production is critical to halting the growth and replication of susceptible bacteria. Resistance to tylosin can emerge through methylation of nucleotides in the 23S rRNA, specifically at positions G748 and A2058, which prevents the antibiotic from binding effectively to its ribosomal target.[3]

References

Basic physicochemical properties of Tylosin lactate powder

An In-depth Technical Guide to the Core Physicochemical Properties of Tylosin Lactate Powder

Introduction

Tylosin is a macrolide antibiotic produced as a fermentation product of Streptomyces fradiae.[1][2][3] It is utilized in veterinary medicine to treat a variety of bacterial infections and as a feed additive to promote growth in livestock.[1][3][4][5] Tylosin is a mixture of four primary components: Tylosin A, B (desmycosin), C (macrocin), and D (relomycin), with Tylosin A being the major and most active component, constituting approximately 90% of the mixture.[2][3] This guide focuses on the lactate salt of Tylosin, a formulation often used to enhance its solubility in water for administration. Understanding the fundamental physicochemical properties of this compound powder is critical for researchers, scientists, and drug development professionals in optimizing formulation, ensuring stability, and predicting its behavior in biological systems.

Core Physicochemical Properties

The key physicochemical characteristics of Tylosin and its lactate salt are summarized below. These parameters are essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source(s) |

| Appearance | White to buff-colored powder; light yellow powder | [2][6][7] |

| Molecular Formula | C49H83NO20 (for this compound) | [1][8] |

| Molecular Weight | 1006.19 g/mol | [1][8][9] |

| Melting Point | 128-137 °C (for Tylosin base) | [2][10][11] |

| pKa | 7.5 - 9.0 (general for macrolides); 7.73 (Tylosin) | [2][12] |

| Solubility | Water: Slightly soluble (base); esters are more soluble[6] | |

| Methanol: Freely soluble[2] | ||

| Ethanol, Acetone, Chloroform: Soluble[2][6] | ||

| Hexane: Almost insoluble[6] |

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental methodologies. The following sections detail the protocols for measuring key parameters of this compound.

Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermo-analytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[13] It is widely used to determine the melting point and purity of active pharmaceutical ingredients (APIs).[14][15]

Methodology:

-

Calibration: Calibrate the DSC instrument using high-purity standards such as indium and tin.[14]

-

Sample Preparation: Accurately weigh 2-5 mg of this compound powder into an aluminum DSC pan. Crimp the pan to seal it. An empty, sealed aluminum pan is used as the reference.[16]

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, typically nitrogen, at a flow rate of 50 mL/min.[14]

-

Thermal Program:

-

Data Analysis: The melting point is determined as the extrapolated onset temperature of the endothermic peak on the resulting thermogram.[15] The area under the peak corresponds to the enthalpy of fusion.

Caption: Workflow for Melting Point Determination using DSC.

Determination of Thermodynamic Solubility via Saturation Shake-Flask Method

The saturation shake-flask method is considered the "gold standard" for determining equilibrium or thermodynamic solubility.[17] It measures the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid drug.[18]

Methodology:

-

Preparation: Add an excess amount of this compound powder to a series of stoppered flasks or vials, each containing a specific solvent or buffer solution (e.g., water, phosphate buffers at various pH values).[18] It is crucial that undissolved solid remains visible.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[17] Equilibrium is confirmed when at least two consecutive measurements of solubility over time are constant.

-

Phase Separation: After equilibration, allow the suspensions to settle. Separate the saturated solution from the excess solid by centrifugation or filtration (using a filter that does not adsorb the drug).

-

Quantification: Accurately dilute an aliquot of the clear, saturated solution. Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

pH Measurement: For buffered solutions, verify the pH of the final saturated solution to ensure it has not shifted significantly.[18]

Caption: Workflow for the Saturation Shake-Flask Solubility Test.

Determination of pKa via Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of ionizable compounds.[12] The method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.[19]

Methodology:

-

Instrument Calibration: Calibrate a potentiometer (pH meter) using at least three standard buffers (e.g., pH 4, 7, and 10).[19]

-

Sample Preparation:

-

Prepare a solution of this compound of a known concentration (e.g., 1 mM) in purified water or a suitable co-solvent.[19][20]

-

To maintain constant ionic strength, add a background electrolyte such as 0.15 M potassium chloride (KCl).[19]

-

Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of bases.[19]

-

-

Titration:

-

Place the solution in a temperature-controlled vessel and immerse the calibrated pH electrode.

-

If the compound is a base (like Tylosin), first acidify the solution to a low pH (e.g., pH 2) with a standardized acid (e.g., 0.1 M HCl).[20]

-

Titrate the solution by adding small, precise increments of a standardized base (e.g., 0.1 M NaOH).[20] Record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added to generate a titration curve.

-

The pKa value corresponds to the pH at the half-equivalence point. This can be determined from the inflection point of the curve, often by calculating the first or second derivative of the curve.[12]

-

Mechanism of Action: A Logical Relationship

Tylosin, as a macrolide antibiotic, functions by inhibiting protein synthesis in susceptible bacteria. This is not a complex signaling pathway but a direct interaction with a key cellular component. Its action is primarily bacteriostatic.[1]

Caption: Tylosin's Mechanism of Action on Bacterial Ribosomes.

References

- 1. medkoo.com [medkoo.com]

- 2. Tylosin | C46H77NO17 | CID 5280440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tylosin - Wikipedia [en.wikipedia.org]

- 4. Tylosin | Antibacterial | Antibiotic | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. CN103709219A - Tylosin extraction method - Google Patents [patents.google.com]

- 7. ec.europa.eu [ec.europa.eu]

- 8. This compound | C49H83NO20 | CID 6444601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Tylosin | 1401-69-0 [amp.chemicalbook.com]

- 11. 1401-69-0 CAS MSDS (Tylosin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. news-medical.net [news-medical.net]

- 14. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 16. Pharma Engineering: [How To] Perform & Evaluate DSC(Differential Scanning Calorimetry) study [pharmacalculations.com]

- 17. researchgate.net [researchgate.net]

- 18. dissolutiontech.com [dissolutiontech.com]

- 19. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 20. dergipark.org.tr [dergipark.org.tr]

The Genesis of a Veterinary Antibiotic: An In-depth Technical Guide to the Discovery of Tylosin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tylosin, a macrolide antibiotic with significant applications in veterinary medicine, was first introduced to the scientific community in 1961. This guide provides a comprehensive technical overview of its origins, from the initial discovery of the producing microorganism to the characterization of its antimicrobial properties and early production methods. The information presented herein is curated from seminal publications and foundational research, offering a detailed perspective for professionals in drug development and microbiology.

The Discovery: A Soil Screening Program Yields a Novel Antibiotic

The discovery of Tylosin was the result of a systematic soil screening program conducted at the Lilly Research Laboratories. A soil sample collected from Thailand yielded a previously uncharacterized strain of Streptomyces, which demonstrated significant antimicrobial activity. This strain was subsequently identified as a novel strain of Streptomyces fradiae and was deposited in the Northern Regional Research Laboratory culture collection as NRRL 2702 .[1][2][3]

Experimental Protocols: Isolation and Screening of Streptomyces fradiae NRRL 2702

The initial isolation and screening process followed a classical approach for antibiotic discovery from soil microorganisms.

Protocol 1: Isolation of Streptomyces fradiae NRRL 2702

-

Soil Sample Preparation: A soil sample from Thailand was suspended in sterile distilled water.

-

Serial Dilution: The soil suspension was serially diluted to reduce the microbial population to a countable number.

-

Plating: Aliquots of the dilutions were plated onto a suitable agar medium for the selective growth of Actinomycetes.

-

Incubation: Plates were incubated under conditions favorable for the growth of Streptomyces species (typically 28-30°C for 7-14 days).

-

Colony Selection: Colonies exhibiting the characteristic morphology of Streptomyces (dry, chalky, with aerial mycelium) were selected for further investigation.

-

Pure Culture Isolation: Selected colonies were streaked onto fresh agar plates to obtain pure cultures.

-

Antimicrobial Activity Screening: Pure isolates were then tested for their ability to produce antimicrobial substances, commonly using a cross-streaking method against a panel of test organisms. The isolate designated NRRL 2702 showed a broad spectrum of activity and was selected for further study.

Fermentation and Production

Initial studies focused on establishing optimal fermentation conditions for the production of Tylosin by S. fradiae NRRL 2702.

Fermentation Medium

The early research identified a nutrient-rich medium to support the growth of S. fradiae and the production of Tylosin. The key components included:

-

Carbon Source: Dextrose

-

Nitrogen Source: Soybean meal, corn steep liquor

-

Minerals: Calcium carbonate and other inorganic salts

Table 1: Early Fermentation Medium Composition for Tylosin Production

| Component | Purpose |

| Dextrose | Primary carbon and energy source |

| Soybean Meal | Source of organic nitrogen and amino acids |

| Corn Steep Liquor | Rich source of vitamins, minerals, and nitrogen |

| Calcium Carbonate | pH buffering agent |

| Inorganic Salts | Provide essential minerals for growth and metabolism |

Fermentation Process

The fermentation was carried out in submerged culture in shake flasks and later scaled up to larger fermentors.

Protocol 2: Shake Flask Fermentation for Tylosin Production

-

Inoculum Preparation: A vegetative inoculum of S. fradiae NRRL 2702 was prepared by growing the organism in a suitable seed medium.

-

Production Stage: The production medium was inoculated with the seed culture.

-

Incubation: The flasks were incubated on a rotary shaker at a controlled temperature (typically 28-30°C) for a period of 5 to 7 days.

-

Monitoring: The fermentation broth was periodically assayed for antibiotic activity.

Early reports on fermentation yields were not extensively detailed in the initial publications, but subsequent optimization efforts have led to significant increases in Tylosin titers.

Physicochemical Properties and Structure

The active compound, named Tylosin, was isolated and purified from the fermentation broth. Its physicochemical properties were characterized to establish its novelty and chemical nature.

Table 2: Physicochemical Properties of Tylosin

| Property | Value |

| Appearance | White, crystalline solid |

| Molecular Formula | C46H77NO17 |

| Molecular Weight | 916.1 g/mol [4] |

| Melting Point | 128-132 °C |

| Solubility | Soluble in lower alcohols, esters, and ketones; sparingly soluble in water. |

| Optical Rotation | [α]D25 = -46° (c=2 in methanol) |

The complex structure of Tylosin was elucidated by Morin et al. and was identified as a macrolide antibiotic, characterized by a large lactone ring to which three sugars are attached: mycarose, mycaminose, and mycinose.

Antimicrobial Spectrum

Tylosin was found to possess a broad spectrum of activity, particularly against Gram-positive bacteria and certain Gram-negative bacteria. The initial microbiological studies by McGuire et al. in 1961 provided the first quantitative data on its in vitro efficacy.

Table 3: Minimum Inhibitory Concentrations (MIC) of Tylosin against Various Bacteria (from McGuire et al., 1961)

| Organism | MIC (µg/mL) |

| Staphylococcus aureus | 0.5 - >128 |

| Streptococcus pyogenes | 0.2 - 1.6 |

| Streptococcus pneumoniae | 0.2 - 0.8 |

| Corynebacterium diphtheriae | 0.1 - 0.4 |

| Bacillus subtilis | 0.2 - 0.8 |

| Clostridium perfringens | 0.8 - 3.1 |

| Haemophilus influenzae | 3.1 - 12.5 |

| Neisseria catarrhalis | 0.8 - 3.1 |

| Escherichia coli | >100 |

| Salmonella typhi | >100 |

| Pseudomonas aeruginosa | >100 |

Note: The data presented is a summary from early publications and may vary from more recent findings.

Visualizing the Discovery and Production Workflow

The following diagrams illustrate the key processes in the discovery and initial production of Tylosin.

Caption: Workflow of Tylosin Discovery and Initial Production.

Caption: Overview of the Early-Stage Tylosin Fermentation Process.

Conclusion

The discovery of Tylosin from a soil isolate of Streptomyces fradiae represents a significant milestone in the development of veterinary antibiotics. The foundational work by researchers at Eli Lilly in the early 1960s laid the groundwork for its large-scale production and widespread use in animal health. This technical guide has summarized the key findings from the initial discovery, including the isolation of the producing organism, early fermentation and purification strategies, and the initial characterization of its potent antimicrobial activity. This historical and technical perspective provides valuable insights for contemporary researchers in the ongoing quest for novel antimicrobial agents.

References

- 1. Streptomyces fradiae M48-E2724 | DSM 41757, ATCC 19609, NRRL B-2702 | BacDiveID:15203 [bacdive.dsmz.de]

- 2. Streptomyces fradiae | Type strain | DSM 40063, ATCC 10745, ATCC 19760, CBS 498.68, ETH 13363, ETH 13472, ETH 28510, IFO 12773, IMRU 3535, ISP 5063, JCM 4133, JCM 4579, NBRC 12773, NCIB 8233, NRRL B-1195, RIA 1040, BCRC 12196, CCM 3174, CECT 3197, CGMCC 4.0576, HAMBI 965, HUT 6095, IFM 1030, IFO 3439, IFO 3718, IMET 42051, IMI 61202, KCTC 9760, MTCC 321, NBIMCC 2443, NBRC 3439, NBRC 3718, NCIMB 11005, NCIMB 8233, PCM 2330, RIA 97, VKM Ac-150, VKM Ac-151, VKM Ac-152, VKM Ac-764 | BacDiveID:15172 [bacdive.dsmz.de]

- 3. New macrolide antibiotics produced by mutants from Streptomyces fradiae NRRL 2702 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bioaustralis.com [bioaustralis.com]

Preliminary Studies on the Anti-inflammatory Effects of Tylosin Lactate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tylosin, a macrolide antibiotic primarily used in veterinary medicine, has demonstrated potential immunomodulatory and anti-inflammatory properties. This technical guide provides an in-depth overview of the preliminary research on the anti-inflammatory effects of Tylosin lactate. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to facilitate a deeper understanding of this compound's mechanism of action and to guide future research endeavors.

Introduction

Tylosin is a macrolide antibiotic produced by the fermentation of Streptomyces fradiae.[1] While its primary application is in the treatment and control of bacterial infections in livestock, emerging evidence suggests that tylosin, like other macrolides, possesses anti-inflammatory capabilities independent of its antimicrobial activity.[2] These effects are thought to be mediated through the modulation of key inflammatory pathways and the production of cytokines.[1][3] this compound, a salt of tylosin, is noted for its solubility in water.[4] This guide focuses on the existing preliminary data concerning the anti-inflammatory effects of tylosin, with a particular emphasis on studies that provide a foundation for understanding the potential of this compound as an immunomodulatory agent.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the key quantitative findings from in vitro studies on the effects of tylosin on inflammatory markers. The data is primarily derived from studies using lipopolysaccharide (LPS)-stimulated murine macrophage cell line RAW 264.7.

Table 1: Effect of Tylosin on Pro-inflammatory Mediators and Cytokines in LPS-Stimulated RAW 264.7 Macrophages

| Inflammatory Mediator | Tylosin Concentration (µg/mL) | % Inhibition (relative to LPS control) | Reference |

| Nitric Oxide (NO) | 10 | Significant Decrease | [3][5] |

| 20 | Significant Decrease | [3][5] | |

| Prostaglandin E₂ (PGE₂) | 10 | Significant Decrease | [3][5] |

| 20 | Significant Decrease | [3][5] | |

| Tumor Necrosis Factor-α (TNF-α) | 10 | Significant Decrease | [3][5] |

| 20 | Significant Decrease | [3][5] | |

| Interleukin-1β (IL-1β) | 10 | Significant Decrease | [3][5] |

| 20 | Significant Decrease | [3][5] | |

| Interleukin-6 (IL-6) | 10 | Significant Decrease | [3][5] |

| 20 | Significant Decrease | [3][5] |

Table 2: Effect of Tylosin on Anti-inflammatory Cytokine in LPS-Stimulated RAW 264.7 Macrophages

| Inflammatory Mediator | Tylosin Concentration (µg/mL) | Outcome | Reference |

| Interleukin-10 (IL-10) | 10 | Increased Production | [3][5] |

| 20 | Increased Production | [3][5] |

Table 3: Effect of Tylosin on Pro-inflammatory Gene Expression in LPS-Stimulated RAW 264.7 Macrophages

| Gene | Tylosin Concentration (µg/mL) | Outcome | Reference |

| Inducible Nitric Oxide Synthase (iNOS) | 10 | Significantly Reduced | [3][5] |

| 20 | Significantly Reduced | [3][5] | |

| Cyclooxygenase-2 (COX-2) | 10 | Significantly Reduced | [3][5] |

| 20 | Significantly Reduced | [3][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's anti-inflammatory effects.

In Vitro Anti-inflammatory Assay using RAW 264.7 Macrophages

This protocol describes the use of the RAW 264.7 murine macrophage cell line to assess the anti-inflammatory effects of this compound following stimulation with lipopolysaccharide (LPS).[6][7]

Experimental Workflow

In Vitro Experimental Workflow

Materials:

-

RAW 264.7 cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent

-

ELISA kits for TNF-α, IL-1β, IL-6, and IL-10

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

Procedure:

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.[6]

-

Plating: Cells are seeded into 96-well plates at a density of 5 x 10⁵ cells per well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After 1 hour of pre-incubation, cells are stimulated with LPS (1 µg/mL).

-

Incubation: The plates are incubated for 24 hours at 37°C and 5% CO₂.

-

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[3]

-

Cytokine Measurement (ELISA): The concentrations of TNF-α, IL-1β, IL-6, and IL-10 in the supernatant are quantified using specific sandwich ELISA kits according to the manufacturer's instructions.[8][9][10]

-

Western Blot for iNOS and COX-2: Cell lysates are collected and subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against iNOS and COX-2 to determine protein expression levels.[11][12][13]

In Vivo LPS-Induced Inflammation Model

This protocol outlines a general procedure for inducing systemic inflammation in rodents to evaluate the in vivo anti-inflammatory efficacy of this compound.[5][14][15]

Experimental Workflow

In Vivo Experimental Workflow

Materials:

-

Laboratory rodents (e.g., BALB/c mice or Wistar rats)

-

This compound

-

Lipopolysaccharide (LPS)

-

Sterile saline

-

ELISA kits for relevant cytokines

Procedure:

-

Animal Acclimatization: Animals are housed in a controlled environment for at least one week prior to the experiment.

-

Grouping: Animals are randomly divided into control, LPS-treated, and this compound plus LPS-treated groups.

-

Drug Administration: The treatment group receives this compound at predetermined doses, typically via intraperitoneal or oral administration.

-

Inflammation Induction: After a set period (e.g., 1 hour), inflammation is induced by an intraperitoneal injection of LPS (e.g., 1 mg/kg).[15]

-

Sample Collection: At various time points post-LPS injection, blood samples are collected for serum cytokine analysis. Tissues (e.g., lung, liver) may also be harvested for histopathological examination.[2]

-

Analysis: Serum cytokine levels are measured by ELISA. Tissues can be analyzed for inflammatory cell infiltration and damage.

Implicated Signaling Pathways

The anti-inflammatory effects of this compound are likely mediated through the modulation of key intracellular signaling pathways that regulate the expression of inflammatory genes.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[16] Studies on tylosin and its derivatives suggest that their anti-inflammatory effects are at least partially due to the suppression of NF-κB activation.[17]

NF-κB Signaling Pathway Inhibition

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of inflammation. It consists of cascades of protein kinases, including ERK, JNK, and p38, that are activated by inflammatory stimuli and lead to the activation of transcription factors like AP-1. While direct evidence for this compound's effect on this pathway is limited, other macrolides and lactate itself have been shown to modulate MAPK signaling.[18][19]

Potential MAPK Pathway Modulation

JAK-STAT Signaling Pathway

The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is crucial for signaling initiated by a wide range of cytokines.[20][21] Upon cytokine binding to its receptor, associated JAKs become activated and phosphorylate STAT proteins, which then dimerize, translocate to the nucleus, and regulate gene expression.[22] Given that tylosin modulates cytokine production, it may indirectly influence JAK-STAT signaling. Furthermore, lactate has been shown to interact with this pathway.[23]

Potential Indirect JAK-STAT Modulation

Conclusion and Future Directions

The preliminary evidence strongly suggests that tylosin possesses significant anti-inflammatory properties, primarily demonstrated through the inhibition of pro-inflammatory mediators and the upregulation of anti-inflammatory cytokines in vitro. The suppression of the NF-κB signaling pathway appears to be a key mechanism of action. While the direct effects of this compound on the MAPK and JAK-STAT pathways require further investigation, the existing literature on macrolides and lactate provides a rationale for exploring these connections.

Future research should focus on:

-

Conducting studies specifically with this compound to confirm and expand upon the findings reported for other forms of tylosin.

-

Elucidating the precise molecular targets of this compound within the NF-κB, MAPK, and JAK-STAT signaling cascades.

-

Performing comprehensive in vivo studies to evaluate the therapeutic potential of this compound in various inflammatory disease models.

-

Investigating the potential synergistic or additive anti-inflammatory effects of this compound when combined with other therapeutic agents.

This technical guide serves as a foundational resource to stimulate and guide such future investigations into the promising anti-inflammatory potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of tylosin on serum cytokine levels in healthy and lipopolysaccharide-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sciencellonline.com [sciencellonline.com]

- 4. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dialnet.unirioja.es [dialnet.unirioja.es]

- 6. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipopolysaccharide stimulation of RAW 264.7 macrophages induces lipid accumulation and foam cell formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. h-h-c.com [h-h-c.com]

- 9. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scielo.br [scielo.br]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Lipopolysaccharide-Induced Systemic Inflammation in the Neonatal Period Increases Microglial Density and Oxidative Stress in the Cerebellum of Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scienceopen.com [scienceopen.com]

- 17. Protocol Griess Test [protocols.io]

- 18. Differential immune-stimulatory effects of LTAs from different lactic acid bacteria via MAPK signaling pathway in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Lactate-Dependent Regulation of Immune Responses by Dendritic Cells and Macrophages [frontiersin.org]

- 20. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Jak-STAT signaling pathways in cells of the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. m.youtube.com [m.youtube.com]

- 23. Lactate and lactylation in macrophage metabolic reprogramming: current progress and outstanding issues - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Elimination of Mycoplasma in Cell Culture using Tylosin Lactate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycoplasma contamination is a pervasive and often undetected issue in cell culture laboratories, with infection rates estimated to be between 10% and 85% of cell lines.[1] These small, wall-less bacteria can significantly alter the physiological and biochemical properties of cultured cells, leading to unreliable experimental results and compromised product quality.[1] Mycoplasma can affect a wide range of cellular functions, including proliferation, metabolism, and signaling pathways.[2][3] Due to their lack of a cell wall, they are resistant to common antibiotics like penicillin.[4] Tylosin, a macrolide antibiotic, is an effective agent against mycoplasma.[5] It acts by inhibiting protein synthesis through binding to the 50S subunit of the bacterial ribosome.[6][7] This document provides a detailed protocol for the detection and elimination of mycoplasma in cell cultures using Tylosin lactate.

Data Presentation

The following tables summarize the effective concentrations of Tylosin and other common anti-mycoplasma agents, as well as the Minimum Inhibitory Concentrations (MIC) for Tylosin against specific mycoplasma species.

Table 1: Recommended Concentrations for Anti-Mycoplasma Antibiotics

| Antibiotic | Recommended Concentration | Treatment Duration | Notes |

| Tylosin | 250 µg/mL [8] | 12 days (followed by Minocycline) [8] | Effective in combination therapy; reported as non-cytotoxic at this concentration in Vero cells.[8] |

| Plasmocin™ | 25 µg/mL[9] | 1-2 weeks[9] | A combination of a macrolide and a fluoroquinolone.[1] |

| BM-Cyclin | 10 µg/mL (Tiamulin) / 5 µg/mL (Minocycline) | 21 days (alternating cycles) | Contains a macrolide and a tetracycline.[5] |

| Ciprofloxacin | 10 µg/mL[10] | 2 weeks[10] | A fluoroquinolone antibiotic. |

| Mycoplasma Removal Agent (MRA) | 0.5 µg/mL | 7 days | A quinolone derivative. |

Table 2: Minimum Inhibitory Concentration (MIC) of Tylosin against Mycoplasma Species

| Mycoplasma Species | MIC Range / Value | Reference |

| Mycoplasma bovis | 0.06 - 4 µg/mL | [6] |

| Mycoplasma gallisepticum | MIC₅₀: 0.5 µg/mL, MIC₉₀: 2 µg/mL | [1] |

Experimental Protocols

Protocol 1: Mycoplasma Detection

Regular testing for mycoplasma is crucial. It is recommended to test cell cultures every 1-2 months, especially when using antibiotics that may mask low-level contamination. Two common and reliable methods for detection are PCR and DAPI staining.

A. Polymerase Chain Reaction (PCR) Method

PCR is a highly sensitive and specific method for detecting mycoplasma DNA in cell culture supernatants.

Materials:

-

Cell culture supernatant

-

Sterile microcentrifuge tubes

-

PCR master mix (containing Taq DNA polymerase, dNTPs)

-

Mycoplasma-specific primers

-

Nuclease-free water

-

Positive control (mycoplasma DNA)

-

Negative control (sterile water or medium)

-

Thermal cycler

-

Agarose gel electrophoresis system

Procedure:

-

Culture cells to approximately 80-100% confluency. For optimal detection, allow the cells to remain in the same culture medium for at least 3-5 days after reaching confluency.[10]

-

Collect 100 µL to 1 mL of the cell culture supernatant into a sterile microcentrifuge tube.[10]

-

To release DNA, heat the supernatant at 95°C for 5 minutes.[7]

-

Centrifuge the sample to pellet any cellular debris.[9][11] Use the supernatant as the template for the PCR reaction.

-

Prepare the PCR reaction mix in a PCR tube or plate. A typical reaction includes the PCR master mix, forward and reverse primers, nuclease-free water, and the sample supernatant.[10]

-

Include a positive control (known mycoplasma DNA) and a negative control (nuclease-free water) in your PCR run.

-

Place the reactions in a thermal cycler and run a program with the following general parameters:

-

Analyze the PCR products by agarose gel electrophoresis. A band of the expected size in the sample lane indicates mycoplasma contamination.[9]

B. DAPI Staining Method

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds to DNA. This method allows for the visualization of mycoplasma DNA as distinct fluorescent particles in the cytoplasm of the host cells.

Materials:

-

Cells cultured on glass coverslips or glass-bottom dishes

-

4% Paraformaldehyde (PFA) solution

-

Phosphate-Buffered Saline (PBS)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Grow cells to 50-70% confluency on a glass coverslip or a glass-bottom dish.[12]

-

Remove the culture medium and wash the cells with PBS.

-

Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.[4]

-

Wash the cells twice with PBS.[4]

-

Add the DAPI staining solution to the cells and incubate for 15 minutes at 37°C in the dark.[12][13]

-

Wash the cells 2-3 times with PBS to remove excess DAPI.[4]

-

Mount the coverslip on a microscope slide with mounting medium.

-

Observe the cells under a fluorescence microscope. Uncontaminated cells will show bright blue fluorescence only in the nuclei. Mycoplasma-contaminated cells will exhibit small, distinct blue fluorescent dots or filaments in the cytoplasm and intercellular spaces.[12]

Protocol 2: Mycoplasma Elimination with this compound

This protocol is based on a published study demonstrating the effective elimination of Mycoplasma orale II from Vero cells.[8] It is recommended to test a small, non-critical batch of cells first to assess for any potential cytotoxicity in your specific cell line.

Materials:

-

Mycoplasma-contaminated cell culture

-

This compound (or a suitable salt like Tylosin tartrate)

-

Minocycline

-

Complete cell culture medium

-

Sterile water or PBS for stock solution preparation

Procedure:

Phase 1: Tylosin Treatment

-

Prepare a stock solution of Tylosin. The solubility of various Tylosin salts is high in water.

-

Culture the mycoplasma-contaminated cells in their standard growth medium supplemented with 250 µg/mL of Tylosin .[8]

-

Continue to culture the cells for 12 days , passaging them as needed. At each passage, and every 2-3 days for non-passaged cultures, replace the medium with fresh medium containing 250 µg/mL of Tylosin.

Phase 2: Minocycline Treatment

-

After the 12-day Tylosin treatment, wash the cells twice with sterile PBS.

-

Culture the cells in their standard growth medium supplemented with 5 µg/mL of Minocycline .[8]

-

Continue to culture the cells for 10 days , replacing the medium with fresh, Minocycline-containing medium every 2-3 days and during passaging.

Phase 3: Recovery and Re-testing

-

After the complete 22-day antibiotic treatment, wash the cells thoroughly with sterile PBS.

-

Culture the cells in antibiotic-free medium for at least two weeks . This allows any residual, non-eradicated mycoplasma to grow to a detectable level.

-

Re-test the cell culture for mycoplasma using a sensitive method like PCR.

-

If the test is negative, the cell line can be considered cleared of mycoplasma. It is advisable to perform another test after an additional 2-4 weeks of culture to confirm eradication.

-

If the test is positive, a more aggressive treatment with different antibiotics may be necessary, or the cell line should be discarded to prevent cross-contamination.

Visualizations

Signaling Pathways Affected by Mycoplasma

Mycoplasma infection can significantly disrupt host cell signaling, notably by activating the pro-inflammatory NF-κB pathway and inhibiting the p53 tumor suppressor pathway, which can affect cell cycle regulation and apoptosis.[2][3][14]

Caption: Impact of Mycoplasma on NF-κB and p53 Signaling Pathways.

Experimental Workflow for Mycoplasma Elimination

The logical flow for identifying and eliminating mycoplasma contamination involves a cycle of testing, treatment, and re-verification.

References

- 1. invivogen.com [invivogen.com]

- 2. researchgate.net [researchgate.net]

- 3. Effects of Mycoplasmas on the Host Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. projects.iq.harvard.edu [projects.iq.harvard.edu]

- 5. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. bitesizebio.com [bitesizebio.com]

- 8. A simple method to eliminate mycoplasma from cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Optimized PCR-based Detection of Mycoplasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. portals.broadinstitute.org [portals.broadinstitute.org]

- 11. media.tghn.org [media.tghn.org]

- 12. med.upenn.edu [med.upenn.edu]

- 13. Detection of Mycoplasma contamination by indirect DNA DAPI staining [bio-protocol.org]

- 14. Mycoplasma infection suppresses p53, activates NF-κB and cooperates with oncogenic Ras in rodent fibroblast transformation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preparing a Sterile Stock Solution of Tylosin Lactate

Introduction

Tylosin is a macrolide antibiotic produced by the fermentation of Streptomyces fradiae. It is primarily active against Gram-positive bacteria and a limited range of Gram-negative bacteria.[1][2] In laboratory settings, Tylosin is often used in cell culture to prevent microbial contamination and in various research applications to study bacterial resistance and protein synthesis. Tylosin lactate, a salt of Tylosin, is utilized for its improved solubility in aqueous solutions.[3]

Proper preparation of a sterile, stable stock solution is critical to ensure its efficacy and to avoid introducing contaminants into experimental systems. As Tylosin is a heat-labile molecule, methods such as autoclaving are unsuitable for sterilization.[4][5][6] The following protocol outlines the standard procedure for preparing a sterile stock solution of this compound using sterile filtration.

Physicochemical and Handling Properties of this compound

Quantitative data and handling guidelines for this compound are summarized below for easy reference.

| Property | Data | Reference(s) |

| Molecular Formula | C49H83NO20 | [1][7] |

| Molecular Weight | 1006.19 g/mol | [1][7] |

| Appearance | Solid powder | [1] |

| Solubility | Soluble in DMSO. Tylosin tartrate, a related salt, is highly soluble in water (200 mg/mL) and DMSO (300 mg/mL). | [1][8][9] |

| Powder Storage | Short-term (days to weeks): 0-4°C, dry and dark. Long-term (months to years): -20°C. | [1][8] |

| Stock Solution Storage | Short-term (days to weeks): 0-4°C. Long-term (months to years): -20°C. Avoid freeze-thaw cycles. | [1] |

| Stability in Solution | Stability is pH and temperature-dependent. Degradation occurs in acidic, neutral, and alkaline aqueous solutions. | [10][11] |

Experimental Protocol: Preparation of a 100 mg/mL Sterile Stock Solution

This protocol provides a method for preparing a sterile stock solution of this compound at a concentration of 100 mg/mL. Adjustments to the mass of this compound and solvent volume can be made to achieve different desired concentrations.

Materials and Equipment:

-

This compound powder

-

Sterile, deionized, and purified water (e.g., water for injection or cell culture grade water)

-

Sterile 15 mL or 50 mL conical tubes

-

Calibrated analytical balance

-

Sterile disposable syringes (e.g., 10 mL or 20 mL)

-

Sterile syringe filters with a 0.22 µm pore size (ensure filter membrane is compatible with the solvent)

-

Sterile, light-blocking microcentrifuge tubes or cryovials for aliquoting

-

Pipettor and sterile pipette tips

-

Vortex mixer

-

Laminar flow hood or biological safety cabinet

Procedure:

-

Perform Calculations:

-

To prepare 10 mL of a 100 mg/mL stock solution, you will need:

-

10 mL * 100 mg/mL = 1000 mg (1.0 g) of this compound powder.

-

-

-

Weighing this compound:

-

Work within a clean, draft-free environment.

-

Using a calibrated analytical balance, carefully weigh 1.0 g of this compound powder on sterile weighing paper or directly into a sterile conical tube.

-

-

Dissolution:

-

Transfer the weighed powder to a sterile 15 mL conical tube.

-

Add approximately 8 mL of sterile water to the tube.

-

Cap the tube tightly and vortex at a medium speed until the powder is completely dissolved. If necessary, gently warm the solution in a water bath (not exceeding 37°C) to aid dissolution, but avoid prolonged heating.

-

Once fully dissolved, add sterile water to bring the final volume to 10 mL. Invert the tube several times to ensure a homogenous solution.

-

-

Sterile Filtration:

-

Perform all subsequent steps within a laminar flow hood or biological safety cabinet to maintain sterility.

-

Unpack a sterile syringe and a 0.22 µm sterile syringe filter.

-

Draw the this compound solution into the syringe.

-

Attach the sterile syringe filter to the tip of the syringe.

-

Dispense the solution through the filter into a new sterile 50 mL conical tube. Apply slow, steady pressure to the syringe plunger to avoid damaging the filter membrane. This step removes any potential bacterial contaminants.[4][12]

-

-

Aliquoting and Storage:

-

Using a sterile pipette, aliquot the filtered stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile, light-blocking microcentrifuge tubes or cryovials. This practice minimizes waste and prevents degradation from repeated freeze-thaw cycles.

-

Label each aliquot clearly with the name of the compound ("this compound"), the concentration (100 mg/mL), the preparation date, and your initials.

-

For short-term storage (up to one week), store the aliquots at 4°C.

-

For long-term storage (months to years), store the aliquots at -20°C.[1] Always protect the solution from light.[13]

-

Visualized Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for preparing the sterile stock solution.

Caption: Workflow for preparing sterile this compound stock solution.

Caption: Logical relationship of components in the sterilization process.

References

- 1. medkoo.com [medkoo.com]

- 2. medkoo.com [medkoo.com]

- 3. veterinaryworld.org [veterinaryworld.org]

- 4. What Is The Best Sterilization Method In Microbiology? Match The Method To Your Material For Optimal Results - Kintek Solution [kindle-tech.com]

- 5. brainly.com [brainly.com]

- 6. Types of Sterilization (Steam, Dry Heat, EtO) | Beta Star [betastar.com]

- 7. This compound | C49H83NO20 | CID 6444601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Tylosin | Antibacterial | Antibiotic | TargetMol [targetmol.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Study of the stability of tylosin A in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN104774230A - Method for improving stability of tylosin phosphate - Google Patents [patents.google.com]

- 12. bitesizebio.com [bitesizebio.com]

- 13. Tylosin | VCA Animal Hospitals [vcahospitals.com]

Recommended concentration of Tylosin lactate for preventing cell culture contamination

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Tylosin lactate as a highly effective agent for the prevention and elimination of Mycoplasma and other susceptible bacterial contaminants in mammalian cell cultures.

Introduction

Tylosin is a macrolide antibiotic derived from Streptomyces fradiae. It acts by binding to the 50S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis. Its primary application in cell culture is the control of Mycoplasma contamination, a common and often undetected issue that can significantly alter cell physiology and experimental outcomes. This compound is a water-soluble salt of tylosin, making it convenient for use in cell culture media.

Data Summary

The following tables summarize the recommended concentrations and reported efficacy of this compound.

Table 1: Recommended Concentrations of this compound

| Application | Recommended Concentration (µg/mL) | Notes |

| Routine Prevention | 8 - 10 | This concentration is recommended for the routine prevention of Mycoplasma contamination in cell cultures. It is generally well-tolerated by most cell lines. A commercially available sterile solution provides a final concentration of 8 µg/mL when diluted 1:1000. |

| Mycoplasma Elimination | 250 | Used in a combination therapy protocol for the elimination of existing Mycoplasma infections. This higher concentration is typically used for a defined treatment period.[1] |

Table 2: Minimum Inhibitory Concentration (MIC) of Tylosin Against Mycoplasma Species

| Mycoplasma Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| M. bovis | 0.06 - 4 | - | - |

| M. gallisepticum | - | 4 | 8 |

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 3: Cytotoxicity of Tylosin

| Cell Line | Concentration Range Tested (µg/mL) | Observed Effect |

| Vero | 250 | Not deleterious for cell growth during a 12-day treatment.[1] |

| Chinese Hamster Ovary (CHO) | 100 - 1500 | No evidence of chromosomal aberrations.[2] |

| Mouse Lymphoma L5178Y | 10 - 1000 | Weak cytotoxic effect observed.[2] |

| Murine Macrophages (RAW264.7) | 10 - 20 | Dose-dependent inhibition of nitric oxide and prostaglandin E2 generation.[3] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Materials:

-

This compound powder

-

Sterile, cell culture-grade water or phosphate-buffered saline (PBS)

-

Sterile 0.22 µm syringe filter

-

Sterile conical tubes

-

-

Procedure:

-

Weigh the desired amount of this compound powder in a sterile tube.

-

Add the appropriate volume of sterile water or PBS to achieve a stock solution concentration of 10 mg/mL.

-

Vortex until the powder is completely dissolved.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

-

Protocol 2: Routine Prevention of Mycoplasma Contamination

-

Materials:

-

This compound stock solution (10 mg/mL)

-

Complete cell culture medium

-

-

Procedure:

-

Thaw an aliquot of the this compound stock solution.

-

Dilute the stock solution into the complete cell culture medium to a final concentration of 8-10 µg/mL. For example, to achieve a final concentration of 10 µg/mL, add 1 µL of the 10 mg/mL stock solution to each mL of cell culture medium.

-

Use this medium for all subsequent cell culture maintenance.

-

Protocol 3: Elimination of Mycoplasma Contamination

This protocol is based on a published method and involves a combination therapy.[1]

-

Materials:

-

This compound stock solution (e.g., 25 mg/mL)

-

Minocycline stock solution (e.g., 0.5 mg/mL)

-

Complete cell culture medium

-

-

Procedure:

-

Culture the contaminated cells in medium supplemented with this compound at a final concentration of 250 µg/mL for 12 days. Change the medium with fresh this compound-containing medium every 2-3 days.

-

After the 12-day treatment with Tylosin, culture the cells in medium supplemented with Minocycline at a final concentration of 5 µg/mL for 10 days. Change the medium with fresh Minocycline-containing medium every 2-3 days.

-

After the complete treatment, culture the cells in antibiotic-free medium for at least two weeks.

-

Test for the presence of Mycoplasma using a reliable detection method (e.g., PCR-based assay).

-

Protocol 4: Determining the Optimal Non-Toxic Working Concentration (Kill Curve Assay)

This protocol helps to determine the highest concentration of this compound that is not toxic to a specific cell line.

-

Materials:

-

The mammalian cell line of interest

-

This compound stock solution

-

Complete cell culture medium

-

24-well or 96-well cell culture plates

-

Cell viability assay (e.g., Trypan Blue, MTT, or LDH assay)[4]

-

-

Procedure:

-

Seed the cells in a 24-well or 96-well plate at a density that will allow for growth over the course of the experiment.

-

Allow the cells to adhere and resume proliferation (typically 24 hours).

-

Prepare a series of dilutions of this compound in complete cell culture medium. A suggested range is 0, 5, 10, 25, 50, 100, 250, and 500 µg/mL.

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a no-antibiotic control.

-

Incubate the cells for a period equivalent to 2-3 passages.

-

At the end of the incubation period, assess cell viability using a chosen method.

-

The optimal non-toxic working concentration is the highest concentration that does not significantly reduce cell viability compared to the no-antibiotic control.

-

Protocol 5: Minimum Inhibitory Concentration (MIC) Assay for Mycoplasma

This protocol is a modification of the broth microdilution method to determine the MIC of this compound against a specific Mycoplasma isolate.

-

Materials:

-

Mycoplasma isolate

-

Mycoplasma broth medium (e.g., SP4)

-

This compound stock solution

-

Sterile 96-well plates

-

Phenol red indicator (often included in Mycoplasma broth)

-

-

Procedure:

-

Prepare serial two-fold dilutions of this compound in Mycoplasma broth in a 96-well plate. The concentration range should bracket the expected MIC.

-

Inoculate each well with a standardized suspension of the Mycoplasma isolate (typically 10⁴-10⁵ color changing units/mL).

-

Include a positive control (Mycoplasma with no antibiotic) and a negative control (broth only).

-

Seal the plate and incubate at 37°C.

-

Observe the plate daily for a color change of the phenol red indicator in the positive control well (from red to yellow), which indicates Mycoplasma growth and metabolism.

-

The MIC is the lowest concentration of this compound that prevents the color change.

-

Stability of this compound

Tylosin is most stable in solution at a pH of approximately 9.0.[5] Its stability decreases at higher temperatures. In aqueous solution at a pH between 5.7 and 6.7, Tylosin tartrate is stable for at least one month at 22°C.[6] For cell culture applications, it is recommended to prepare fresh media with this compound or to use media supplemented with the antibiotic within a few weeks when stored at 4°C. Stock solutions are best stored frozen at -20°C in single-use aliquots.

Visualizations

Mechanism of Action of Tylosin

Caption: Tylosin inhibits bacterial protein synthesis by binding to the nascent peptide exit tunnel of the 50S ribosomal subunit.

Experimental Workflow: Mycoplasma Elimination

Caption: Workflow for the elimination of Mycoplasma contamination using a sequential treatment of Tylosin and Minocycline.

Logical Relationship: Prevention vs. Elimination

Caption: Decision-making for the use of this compound based on the Mycoplasma status of the cell culture.

References

- 1. A simple method to eliminate mycoplasma from cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Re-evaluation of a microbiological acceptable daily intake for tylosin based on its impact on human intestinal microflora - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. Lactate dehydrogenase release assay from Vero cells to distinguish verotoxin producing Escherichia coli from non-verotoxin producing strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Effect of the pH of the medium and of temperature on tylosin stability] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

Application Notes and Protocols for Oral Administration of Tylosin Lactate in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tylosin is a macrolide antibiotic used in veterinary medicine with a broad spectrum of activity against Gram-positive bacteria.[1][2] In rodent studies, the oral administration of tylosin is a common requirement for pharmacokinetic, toxicological, and efficacy evaluations. Tylosin lactate, as a salt form of tylosin, is utilized for these purposes. This document provides detailed application notes and protocols for the preparation and oral administration of this compound formulations in rodent models.

Data Presentation

Pharmacokinetic Parameters of Tylosin in Rodents Following Oral Administration

The following table summarizes key pharmacokinetic parameters of tylosin in rats after oral administration of different tylosin forms. This data can serve as a reference for study design and interpretation.

| Parameter | Tylosin Form | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hours) | Bioavailability (%) | Species | Reference |

| Peak Serum Level | Tylosin Base or Tartrate | 50 | < 1.0 | 1-2 | Not Reported | Rat | [1] |

| Peak Serum Level | Tylosin Base | 20, 50, 100 | ~0.5 - 1.1 | 2 | Not Reported | Rat | |

| Peak Plasma Concentration | Tylosin Tartrate | 30 | 2.4 | ~1.5 | 22.5 | Pig | [1] |